molecular formula C22H31N3O2 B6015928 9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane

9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane

Cat. No.: B6015928
M. Wt: 369.5 g/mol
InChI Key: NOGKAVPJSSCYDM-UHFFFAOYSA-N
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Description

9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of quinoline and diazaspirodecane moieties in its structure suggests potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane can be achieved through a multi-step process involving the following key steps:

    Formation of the Quinoline Derivative: The starting material, 2-methoxyquinoline, is synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Alkylation: The quinoline derivative is then alkylated with 2-methoxyethyl bromide under basic conditions to introduce the 2-methoxyethyl group.

    Spirocyclization: The alkylated quinoline is reacted with a suitable diamine, such as 1,2-diaminocyclohexane, under acidic conditions to form the spiro linkage, resulting in the formation of the diazaspirodecane ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and quinoline moieties, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties, such as spiro-based polymers.

Mechanism of Action

The mechanism of action of 9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline moiety may play a crucial role in binding to these targets, while the spiro linkage provides structural stability and enhances the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-Hydroxyethyl)-2-[(2-hydroxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane
  • 9-(2-Ethoxyethyl)-2-[(2-ethoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane

Uniqueness

Compared to similar compounds, 9-(2-Methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane stands out due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups may enhance the compound’s solubility and facilitate its interaction with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

9-(2-methoxyethyl)-2-[(2-methoxyquinolin-3-yl)methyl]-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-26-13-12-24-10-5-8-22(16-24)9-11-25(17-22)15-19-14-18-6-3-4-7-20(18)23-21(19)27-2/h3-4,6-7,14H,5,8-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGKAVPJSSCYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1)CCN(C2)CC3=CC4=CC=CC=C4N=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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